1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone
Overview
Description
1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. This compound is characterized by an indole core with an ethyl group at the nitrogen atom and an ethanone group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone can be synthesized through several synthetic routes. One common method involves the alkylation of 2,3-dihydro-1H-indole with ethyl bromide in the presence of a base such as potassium carbonate. The resulting 1-ethyl-2,3-dihydro-1H-indole is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone can be compared with other similar compounds, such as:
1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone: Similar structure but with a methyl group instead of an ethyl
Properties
IUPAC Name |
1-(1-ethyl-2,3-dihydroindol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-3-13-7-6-11-8-10(9(2)14)4-5-12(11)13/h4-5,8H,3,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOFUSDBCSVDOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=CC(=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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